3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile is a compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-(cyclopropanesulfonyl)piperazine with a suitable benzonitrile derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives.
Scientific Research Applications
3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share a similar piperazine core and are studied for their antifungal and antitumor activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are known for their antibacterial activity.
Uniqueness
3-{[4-(Cyclopropanesulfonyl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H19N3O2S/c16-11-13-2-1-3-14(10-13)12-17-6-8-18(9-7-17)21(19,20)15-4-5-15/h1-3,10,15H,4-9,12H2 |
InChI Key |
FDQFAJYVIAOROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.